molecular formula C24H20O5 B11155594 7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11155594
M. Wt: 388.4 g/mol
InChI Key: LPXVYZDOKZSEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-methoxybenzyl chloride and 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-2-one derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the specific arrangement of methoxybenzyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological profiles and applications compared to similar compounds .

Properties

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7-[(2-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C24H20O5/c1-26-18-9-7-16(8-10-18)21-14-24(25)29-23-13-19(11-12-20(21)23)28-15-17-5-3-4-6-22(17)27-2/h3-14H,15H2,1-2H3

InChI Key

LPXVYZDOKZSEBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.